molecular formula C11H14O4 B13948752 2-Ethoxy-4,6-dimethoxybenzaldehyde CAS No. 385802-41-5

2-Ethoxy-4,6-dimethoxybenzaldehyde

Cat. No.: B13948752
CAS No.: 385802-41-5
M. Wt: 210.23 g/mol
InChI Key: HMJPUFNPJDHAOI-UHFFFAOYSA-N
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Description

2-Ethoxy-4,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O4 It is a derivative of benzaldehyde, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4,6-dimethoxybenzaldehyde typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound typically yields alcohol derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products:

    Oxidation: 2-Ethoxy-4,6-dimethoxybenzoic acid.

    Reduction: 2-Ethoxy-4,6-dimethoxybenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Ethoxy-4,6-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,6-dimethoxybenzaldehyde involves its interaction with various molecular targets. The ethoxy and methoxy groups enhance its reactivity, allowing it to participate in a range of chemical reactions. The compound can act as an electrophile in substitution reactions and as a nucleophile in addition reactions. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or scavenging free radicals.

Comparison with Similar Compounds

    2,4-Dimethoxybenzaldehyde: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    2,6-Dimethoxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.

    4-Ethoxy-3,5-dimethoxybenzaldehyde: Another isomer with distinct chemical properties.

Uniqueness: 2-Ethoxy-4,6-dimethoxybenzaldehyde is unique due to the specific positioning of its ethoxy and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

385802-41-5

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-ethoxy-4,6-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O4/c1-4-15-11-6-8(13-2)5-10(14-3)9(11)7-12/h5-7H,4H2,1-3H3

InChI Key

HMJPUFNPJDHAOI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C=O)OC)OC

Origin of Product

United States

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